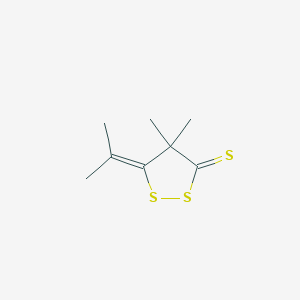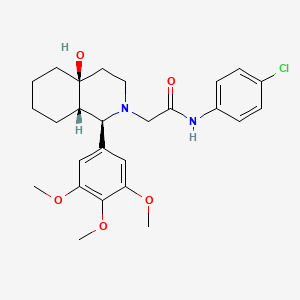![molecular formula C24H42N4O12 B12626527 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1–>6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1–>4)]-2-deoxy-” is a complex organic compound that belongs to the class of aminoglycosides. Aminoglycosides are known for their antibiotic properties and are commonly used in the treatment of bacterial infections. This compound is characterized by its unique structure, which includes multiple sugar moieties and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler sugar molecules. The key steps include:
Glycosylation: This involves the formation of glycosidic bonds between sugar molecules.
Amination: Introduction of amino groups into the sugar backbone.
Acylation: Addition of acyl groups to form the final structure.
Industrial Production Methods
Industrial production of such complex compounds often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the compound in large quantities, which are then purified through various chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule for studying glycosidic bond formation and cleavage. It is also used in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its interactions with bacterial ribosomes, which is crucial for understanding its antibiotic properties.
Medicine
Medically, the compound is explored for its potential use as an antibiotic. Its unique structure allows it to target specific bacterial strains, making it a valuable tool in the fight against antibiotic-resistant bacteria.
Industry
In the industrial sector, the compound is used in the production of other pharmaceuticals and as a research tool in the development of new drugs.
作用机制
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are related to protein synthesis inhibition.
相似化合物的比较
Similar Compounds
- Streptomycin
- Gentamicin
- Neomycin
Uniqueness
Compared to other aminoglycosides, this compound has a unique structure that includes a hexynyl group, which may contribute to its distinct biological activity. This structural difference can result in varied binding affinities and mechanisms of action, making it a unique candidate for further research.
属性
分子式 |
C24H42N4O12 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide |
InChI |
InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30) |
InChI 键 |
RZZNPWWJPOVAGZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)



![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)




![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)



